![molecular formula C41H45ClFeNiP2- B6289642 Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II) CAS No. 1501945-23-8](/img/structure/B6289642.png)

Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

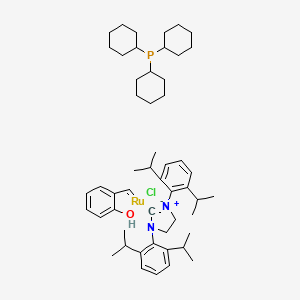

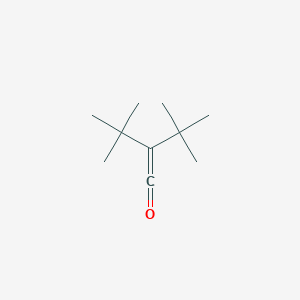

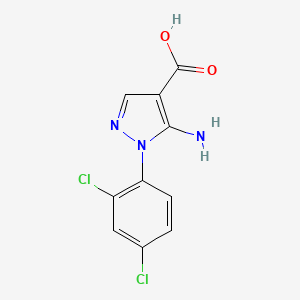

“Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is a nickel catalyst with the empirical formula C43H37ClNiP2 . It is also known as Buchwald Nickel Cross-Coupling Catalyst Precursor .

Synthesis Analysis

This compound is a precursor to the synthesis of an air-stable Ni-precatalyst developed by Buchwald and coworkers . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular weight of “Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is 709.85 . The SMILES string representation isCl [Ni]C1=CC=CC=C1C.P (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4.P (C5=CC=CC=C5) (C6=CC=CC=C6)C7=CC=CC=C7 . Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 195-200 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

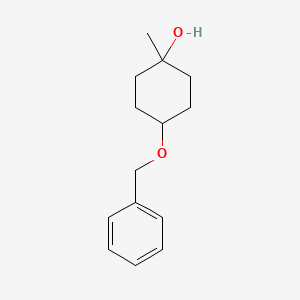

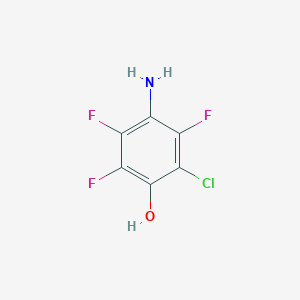

The compound is used as an air-stable nickel precatalyst for the amination of aryl chlorides, sulfamates, mesylates, and triflates. It facilitates various synthetic transformations, including oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions .

Polymerization Processes

It serves as a precursor for the polymerization of halothiophenes, contributing to the development of polymers with specific properties .

Manufacture of Functional Macromolecules

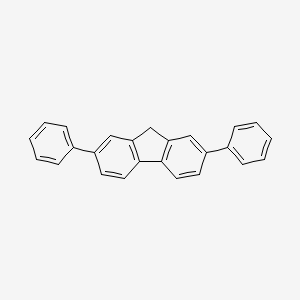

The ferrocene core in the compound imparts fine control to catalytic C–C and C–X coupling reactions used in manufacturing tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics .

Coordination Chemistry

Ferrocene phosphines, such as those present in this compound, have been extensively studied as ligands for coordination chemistry and catalysis .

Cross-Coupling Reactions

This compound is related to palladium complexes that are effective catalysts for cross-coupling reactions of secondary alkyl Grignard reagents with organic halides .

Safety and Hazards

The compound is classified as a skin irritant and eye irritant . It should be handled under inert gas and should not come in contact with eyes, skin, or clothing . In case of contact, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Mecanismo De Acción

Target of Action

Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II) is a metal catalyst . Its primary targets are organic compounds that undergo chemical reactions . The compound interacts with these targets to facilitate various chemical transformations.

Mode of Action

The compound acts as a catalyst, promoting the amination of aryl chlorides, sulfamates, mesylates, and triflates . It facilitates the transfer of a nitrogen-containing group (the amine) to the aryl compound, resulting in a new carbon-nitrogen bond .

Biochemical Pathways

The compound is involved in the catalysis of cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including biaryls . The compound’s action affects the pathway leading to the formation of these biaryls, with downstream effects including the creation of new carbon-nitrogen bonds .

Pharmacokinetics

Its effectiveness can be influenced by its solubility and stability .

Result of Action

This leads to the efficient synthesis of complex organic compounds, including biaryls .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and cold conditions to maintain its stability . Additionally, the compound’s solubility can affect its effectiveness as a catalyst .

Propiedades

IUPAC Name |

chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGHGMNIAAELD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45ClFeNiP2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(2-methylphenyl)[1,1 inverted exclamation mark-bis(diphenylphosphino)ferrocene]nickel (II) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)